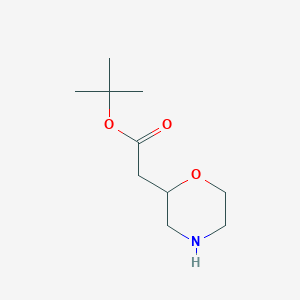
Tert-butyl 2-(morpholin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(morpholin-2-yl)acetate is an organic compound that features a morpholine ring attached to an acetate group, with a tert-butyl ester protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(morpholin-2-yl)acetate typically involves the reaction of morpholine with tert-butyl bromoacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Reactants: Morpholine and tert-butyl bromoacetate.
Base: Sodium hydride or potassium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to overnight.
The reaction yields this compound after purification, typically by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Yields 2-(morpholin-2-yl)acetic acid.
Substitution: Yields various substituted morpholine derivatives.
Oxidation: Yields oxidized derivatives with functional groups such as ketones or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(morpholin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to the presence of the morpholine ring, which can interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(morpholin-2-yl)acetate in biological systems involves the hydrolysis of the ester group to release 2-(morpholin-2-yl)acetic acid. This acid can then interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions. The morpholine ring can also participate in binding interactions, enhancing the compound’s affinity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(piperidin-2-yl)acetate: Similar structure but with a piperidine ring instead of a morpholine ring.
Tert-butyl 2-(pyrrolidin-2-yl)acetate: Contains a pyrrolidine ring, offering different reactivity and binding properties.
Tert-butyl 2-(azetidin-2-yl)acetate: Features an azetidine ring, which is smaller and more strained compared to morpholine.
Uniqueness
Tert-butyl 2-(morpholin-2-yl)acetate is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl 2-morpholin-2-ylacetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)6-8-7-11-4-5-13-8/h8,11H,4-7H2,1-3H3 |
Clave InChI |
AUXYONBCIVYHQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















